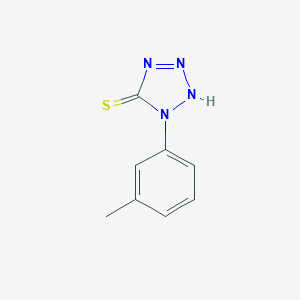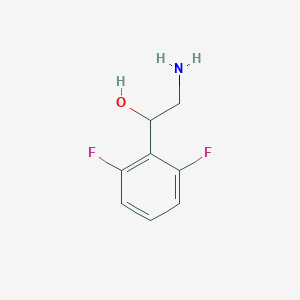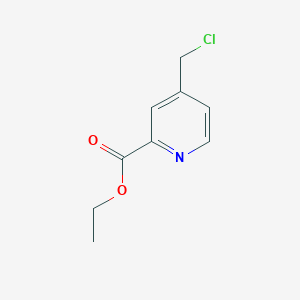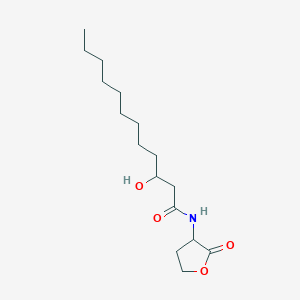
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide
Overview
Description
“3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide” is a N-acyl-amino acid . It has a molecular formula of C16H29NO4 . The compound has a net charge of 0, an average mass of 299.411, and a mono-isotopic mass of 299.20966 .
Molecular Structure Analysis
The InChI string of the compound is InChI=1S/C16H29NO4/c1- 2- 3- 4- 5- 6- 7- 8- 9- 13 (18) 12- 15 (19) 17- 14- 10- 11- 21- 16 (14) 20/h13- 14,18H,2- 12H2,1H3, (H,17,19) . The SMILES representation is OC (CCCCCCCCC)CC (=O)NC1CCOC1=O .
Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 532.2±50.0 °C at 760 mmHg . The vapor pressure is 0.0±3.2 mmHg at 25°C . The enthalpy of vaporization is 92.9±6.0 kJ/mol . The flash point is 275.6±30.1 °C . The index of refraction is 1.492 . The molar refractivity is 81.2±0.4 cm³ . The compound has 5 H bond acceptors, 2 H bond donors, and 11 freely rotating bonds . The polar surface area is 76 Ų . The polarizability is 32.2±0.5 10^-24 cm³ . The surface tension is 42.1±5.0 dyne/cm . The molar volume is 280.0±5.0 cm³ .
Scientific Research Applications
1. Antioxidant and Anti-inflammatory Properties
A study by Chakraborty, Rajan, and Francis (2020) on aryl-enclosed polyketides, including compounds related to 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, found significant antioxidant activities against free radicals. One of the polyketide compounds showed greater anti-inflammatory properties as well, highlighting its potential in medical applications (Chakraborty, Rajan, & Francis, 2020).
2. Potential in Food Chemistry
In a study by Jiang et al. (2009), hydroxycinnamic acids in glucose/glycine simulated baking models underwent reactions with Maillard intermediates. This research opens possibilities for using similar compounds in food chemistry, particularly in understanding flavor and color development in baked goods (Jiang, Chiaro, Maddali, Prabhu, & Peterson, 2009).
3. Applications in Fungal Studies
Zhang et al. (2009) isolated new compounds, including one similar to this compound, from the fungus Nigrospora sphaerica. This highlights its relevance in the study of fungal metabolites and their potential applications in pharmaceuticals or agriculture (Zhang, Tian, Zhou, Zhang, Li, Hua, & Pei, 2009).
4. Role in Synthesis of Medical Compounds
Hong-guang (2013) described a process involving a compound similar to this compound in the synthesis of an anti-cancer drug. This indicates its importance in medicinal chemistry, particularly in synthesizing compounds with potential therapeutic benefits (Du Hong-guang, 2013).
Mechanism of Action
Target of Action
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, also known as 3-hydroxy-N-(2-oxooxolan-3-yl)dodecanamide, is a type of N-acyl-amino acid
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, potentially altering cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a lipophilic compound, it is likely to be well-absorbed in the gastrointestinal tract and distributed throughout the body. It may be metabolized by enzymes in the liver and excreted in the urine or feces. These properties can impact the compound’s bioavailability and therapeutic efficacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as age, sex, genetic background, and health status can influence the compound’s efficacy and potential side effects .
properties
IUPAC Name |
3-hydroxy-N-(2-oxooxolan-3-yl)dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h13-14,18H,2-12H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTXFFYJJNWEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)NC1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467776 | |
| Record name | AGN-PC-00AIFJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182359-60-0 | |
| Record name | AGN-PC-00AIFJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide](/img/structure/B177827.png)
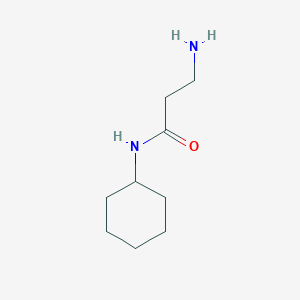
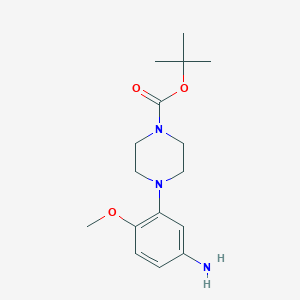

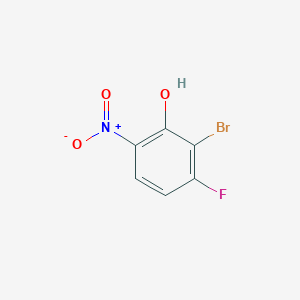

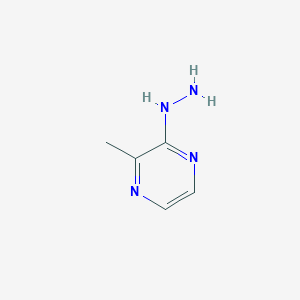

![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)

